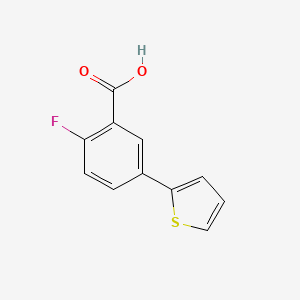

2-Fluoro-5-(thiophen-2-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

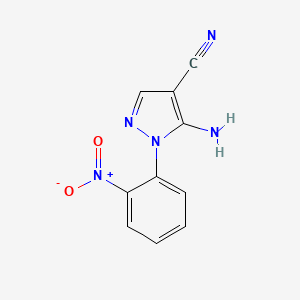

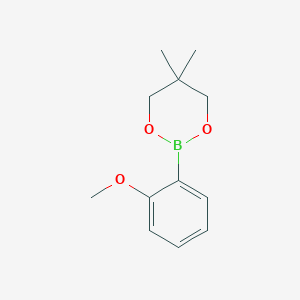

The compound 2-Fluoro-5-(thiophen-2-yl)benzoic acid is a fluorinated aromatic compound that incorporates both a thiophene and a benzoic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related fluorinated thiophene and benzoic acid derivatives, which can be informative for understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives is explored in several papers. For instance, the synthesis of 2-(1,1-difluoroalkyl) thiophenes is described using various fluorination approaches, including fluorodeoxygenation and fluorodesulfurization methods . Although the direct synthesis of this compound is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(benzo[b]thiophene-3-yl)pyrroles, has been investigated, revealing insights into the electronic and steric effects of substituents on the thiophene ring . These studies can provide a basis for predicting the molecular structure and electronic distribution in this compound.

Chemical Reactions Analysis

The reactivity of benzo[b]thiophene derivatives is highlighted in the synthesis of various heterocyclic systems, where benzo[b]thiophene-5,6-dicarboxaldehyde is used to synthesize highly fluorescent compounds . This suggests that the benzoic acid moiety in this compound could also participate in similar condensation reactions to form novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are well-documented. For example, the photophysical and electrochemical properties of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene are studied, indicating high fluorescence quantum yields and stability against photodegradation . These findings can be extrapolated to estimate the photophysical behavior of this compound.

Scientific Research Applications

Applications in Dye-Sensitized Solar Cells (DSSCs)

2-Fluoro-5-(thiophen-2-yl)benzoic acid derivatives have been explored in the context of dye-sensitized solar cells (DSSCs). The introduction of fluorine atoms into the spacer segment of dyes enhances the performance of DSSCs. For instance, organic dyes with fluorinated-benzothiadiazole spacers showed improved short-circuit current and open-circuit voltage, attributed to unique electronic transitions influenced by the fluorine substituent. These findings indicate the potential of fluorine-substituted thiophene derivatives in optimizing the photoelectric conversion efficiency of DSSCs (Cho et al., 2014).

Influence on Electronic and Optical Properties

The incorporation of this compound and its analogs into donor-acceptor systems significantly affects the electronic and optical properties of the resulting materials. Research on different heteroatoms in five-membered rings, including thiophene, has demonstrated that fluorination can impact the dihedral angle and planarity of molecules. This alteration in structure leads to materials with low bandgap values and notable electrochromic properties, making them suitable for various electronic applications (Çakal et al., 2021).

Synthesis of Biologically Active Molecules

This compound and related compounds have been utilized in the synthesis of new biologically active molecules. For example, derivatives containing fluorine along with thiadiazolotriazinones were synthesized and showed promising antibacterial activities. These compounds underscore the role of fluorine-containing thiophene derivatives in developing new pharmacophores with significant biological activities (Holla et al., 2003).

Photoalignment in Liquid Crystal Displays (LCDs)

Derivatives of this compound have been reported to promote excellent photoalignment of bulk commercial nematic liquid crystals. The photoalignment capability is influenced by the number and position of fluoro-substituents, with lateral fluoro-substitution inducing superior alignment. This research highlights the potential of fluorinated thiophene derivatives in the development of advanced materials for LCD technology (Hegde et al., 2013).

Advancements in PET Imaging

In the field of positron emission tomography (PET) imaging, fluorine-18 labeled analogs of this compound have been synthesized for imaging retinoid X receptors. These compounds demonstrate the utility of fluorinated thiophene derivatives in creating effective tracers for PET imaging, contributing to the advancement of diagnostic imaging techniques (Wang et al., 2014).

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is known to have various biological activities . .

Mode of Action

It’s worth noting that benzoic acid derivatives are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a new carbon-carbon bond between an organoboron compound and a halide or pseudohalide .

Result of Action

As a derivative of benzoic acid, it may share some of the biological activities of benzoic acid, such as antimicrobial properties . .

properties

IUPAC Name |

2-fluoro-5-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZQGTREOWCZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588092 |

Source

|

| Record name | 2-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926205-45-0 |

Source

|

| Record name | 2-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)